molecular formula C13H15F3N2O B15265092 N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide

Cat. No.: B15265092
M. Wt: 272.27 g/mol
InChI Key: GQBYOMATPDFAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide (CAS 1411223-20-5) is a high-purity chemical compound offered for research and development applications. This molecule features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in medicinal chemistry due to its three-dimensional, sp3-hybridized structure, which allows for efficient exploration of pharmacophore space and can contribute favorably to the stereochemistry and physicochemical properties of drug candidates . The integration of a benzyl group and a trifluoromethyl moiety at the 3-position of the pyrrolidine ring enhances the compound's potential for structure-activity relationship (SAR) studies. Compounds based on the 4-aryl-N-benzylpyrrolidine-3-carboxamide structure have been identified as a novel class of antimalarial agents, demonstrating potent inhibition of Plasmodium falciparum growth and exhibiting oral efficacy in animal models . The presence of the trifluoromethyl group is a common strategy in drug design to improve metabolic stability, membrane permeability, and binding affinity. This makes this compound a valuable intermediate for medicinal chemists working in hit-to-lead optimization and the discovery of new bioactive molecules . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H15F3N2O

Molecular Weight

272.27 g/mol

IUPAC Name

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)12(6-7-17-9-12)11(19)18-8-10-4-2-1-3-5-10/h1-5,17H,6-9H2,(H,18,19)

InChI Key

GQBYOMATPDFAEX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C(=O)NCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Wittig Reaction for α,β-Unsaturated Ester Precursors

The α,β-unsaturated ester required for cycloaddition is prepared via a Wittig reaction between methyl (triphenylphosphoranylidene)acetate and 3-(trifluoromethyl)benzaldehyde. Conducted in dichloromethane (DCM) at 0°C to room temperature, this step achieves a 76% yield. The ester’s electron-deficient nature facilitates subsequent dipolar cycloaddition.

Stereochemical Control and Asymmetric Hydrogenation

To obtain enantiomerically pure pyrrolidine intermediates, asymmetric hydrogenation is employed. A ruthenium catalyst paired with a MeOBIPHEP ligand under 40 bar H₂ in methanol achieves >99.9% enantiomeric excess (ee). This step is critical for pharmacological relevance, as the stereochemistry at the 3-position influences biological activity.

Functional Group Modifications

Trifluoromethyl Group Introduction

The trifluoromethyl group is introduced via electrophilic trifluoromethylation or by using pre-functionalized building blocks. For example, 3-(trifluoromethyl)benzaldehyde serves as a starting material in the Wittig reaction, ensuring the trifluoromethyl group is retained throughout the synthesis.

Benzyl Carboxamide Formation

The benzyl carboxamide moiety is installed through a two-step process:

  • Ester Hydrolysis : The methyl ester of the pyrrolidine intermediate is hydrolyzed using aqueous lithium hydroxide (LiOH) in THF, yielding the carboxylic acid.
  • Amide Coupling : The acid reacts with benzylamine via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in DCM, producing the target carboxamide.

Purification and Scalability

Final purification involves silica gel chromatography (heptane/ethyl acetate gradient) for intermediates and recrystallization from methanol/water for the hydrochloride salt. Pilot-scale batches (1 kg) maintain >98% purity, confirming industrial viability.

Optimized Reaction Conditions

Table 1 summarizes critical reaction parameters for key synthetic steps:

Step Reagents/Conditions Yield Purity/ee
Wittig Reaction Methyl (triphenylphosphoranylidene)acetate, DCM, 0°C → RT 76% >95%
Cycloaddition N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, TFA, THF 58% Racemic
Asymmetric Hydrogenation Ru(OAc)₂, MeOBIPHEP, H₂ (40 bar), MeOH 88% >99.9% ee
Amide Coupling EDCI, HOBt, DCM, RT 82% >98%

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring contributes to the compound’s stability and reactivity, allowing it to interact with various biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The closest structural analog identified is N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride (CAS No. 1909326-30-2), which shares the pyrrolidine backbone and trifluoromethyl group but differs in its substituents and salt form. Key distinctions include:

Property N-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride References
Molecular Formula C₁₃H₁₅F₃N₂O C₈H₁₂ClF₃N₂O
Molecular Weight 272.27 g/mol 232.63 g/mol
Substituent Benzyl group Methyl group
Salt Form Free base Hydrochloride
Key Functional Groups Trifluoromethyl, benzylamide Trifluoromethyl, methylamide, chloride
  • The trifluoromethyl group in both compounds contributes to metabolic stability by resisting oxidative degradation .
  • Solubility : The hydrochloride salt in the methyl derivative may improve solubility in polar solvents, whereas the free base form of the benzyl compound is expected to exhibit lower aqueous solubility .

Research Findings and Limitations

  • Synthetic Accessibility : Neither compound’s synthetic pathway is detailed in the provided evidence. However, the methyl analog’s hydrochloride salt suggests straightforward purification steps, while the benzyl variant’s synthesis may require advanced coupling techniques for benzyl group introduction .
  • Data Gaps: Specific pharmacological data (e.g., IC₅₀ values, toxicity profiles) for this compound are absent in the available sources.

Biological Activity

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, supported by data tables and recent research findings.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves the introduction of a trifluoromethyl group, which is known to enhance the biological potency of compounds. The trifluoromethyl group has been associated with increased lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Table 1: Summary of SAR Studies on Trifluoromethylated Compounds

CompoundModificationBiological ActivityIC50 (µM)
1-CF3 additionEnhanced cytotoxicity0.48
2Benzyl substitutionIncreased affinity for target enzymes0.78
3Electron-withdrawing groupsPotent apoptosis in cancer cell lines0.19

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 and U-937, with IC50 values indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Case Study: Apoptosis Induction in MCF-7 Cells

In a study assessing the compound's effect on breast cancer cells (MCF-7), flow cytometry analysis revealed that treatment with this compound led to significant increases in caspase-3/7 activity, indicating a dose-dependent induction of apoptosis .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-70.48Apoptosis via caspase activation
U-9370.78Cell cycle arrest at G1 phase
HCT-1161.54Induction of p53 expression

Other Biological Activities

Beyond its anticancer properties, this compound has shown potential as an inhibitor of key enzymes involved in various diseases. For instance, studies have demonstrated its ability to inhibit NAD+ catabolism by affecting the activity of nicotinamide adenine dinucleotide (NAD) biosynthetic pathways, which are crucial for cellular metabolism and energy production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.